3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[(5-bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c1-17-9-3-2-8(12)4-7(9)6-14-10(15)5-13-11(14)16/h2-4H,5-6H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZPTKUCJCGAFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2C(=O)CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione, a compound with the molecular formula C₁₀H₉BrN₂O₃, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by an imidazolidine ring with two carbonyl groups and a brominated phenyl group substituted with a methoxy group. Its molecular weight is approximately 285.094 g/mol. The unique structural features contribute to its potential biological activities, particularly in antimicrobial and antitubercular applications.
Antimicrobial Properties
Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant antimicrobial activity. For instance, this compound has shown efficacy against Mycobacterium tuberculosis , suggesting its potential use in treating tuberculosis and other bacterial infections. The presence of bromine and methoxy substituents enhances its biological activity compared to non-substituted analogs.
Anticancer Activity
In studies conducted on various cancer cell lines, including HT-29 colon cancer cells, compounds related to imidazolidine derivatives have demonstrated cytotoxic effects. These compounds can induce cell cycle arrest in the G2/M phase by inhibiting tubulin assembly, akin to the action of colchicine . The most potent compounds in these studies exhibited mean GI50 values significantly lower than those of known anticancer agents.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-2-fluorophenyl imidazolidine-2,4-dione | Contains an amino group and fluorine substitution | Exhibits different biological activities due to amino group presence |
| Thiazolidine-2,4-dione | Similar dione structure but contains sulfur | Known for anti-inflammatory properties |
| 1-(2-Methoxyphenyl)imidazolidine-2,4-dione | Lacks bromination but retains methoxy substitution | May show different reactivity patterns due to absence of bromine |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of imidazolidine derivatives:
- Antitubercular Activity : A study highlighted that certain derivatives could inhibit the growth of Mycobacterium tuberculosis , demonstrating potential as new antitubercular agents.
- Cytotoxicity in Cancer Cells : Research published in the National Cancer Institute (NCI) demonstrated that selected imidazolidine derivatives could inhibit tubulin assembly and induce cell cycle arrest in cancer cell lines. The most active compounds showed GI50 values as low as 0.04 μM .
- Inhibition of Protein Phosphatases : Computational methods have identified imidazolidine derivatives as potential inhibitors of PTP1B, a target for diabetes treatment. These compounds displayed selectivity over other phosphatases with promising IC50 values .
Comparison with Similar Compounds
Substituent Effects
The compound from has a benzyloxy-ethoxy-bromo-substituted phenyl group, resulting in higher molecular weight (417.26 g/mol) and logP (3.4275) due to bulkier aromatic substituents .
Hydrogen-Bonding Capacity: All compounds share two hydrogen bond donors from the imidazolidine dione core. Polar surface areas (e.g., 63.92 Ų for ’s compound) suggest moderate solubility in polar solvents .
Physicochemical and Pharmacokinetic Insights
Preparation Methods
Synthesis of the Benzyl Electrophile
- Starting Material : 5-Bromo-2-methoxybenzyl alcohol or 5-bromo-2-methoxybenzaldehyde
- Conversion to Benzyl Halide : The benzyl alcohol can be converted to the corresponding benzyl bromide or chloride using reagents such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) under controlled conditions.
- Purification : The benzyl halide intermediate is purified by distillation or recrystallization to ensure high reactivity and purity for the next step.
N-Alkylation of Imidazolidine-2,4-dione
- Reagents and Conditions :
- Imidazolidine-2,4-dione (hydantoin) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- A base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is added to deprotonate the nitrogen at position 3, generating the nucleophilic species.
- The benzyl halide electrophile (5-bromo-2-methoxybenzyl bromide) is added slowly to the reaction mixture.
- The reaction is stirred at elevated temperature (e.g., 60–100 °C) for several hours to ensure complete alkylation.
- Work-up and Purification :
- After completion, the reaction mixture is cooled and diluted with water or an aqueous solution to quench the reaction.
- The product is extracted into an organic solvent such as ethyl acetate.
- The organic layer is washed, dried, and concentrated.
- Final purification is performed by recrystallization or chromatography to yield pure this compound.
Alternative Synthetic Approaches
While the direct N-alkylation of hydantoin with benzyl halides is the most straightforward method, alternative approaches reported in the literature for related compounds include:
Condensation of aromatic aldehydes with imidazolidine-2,4-dione derivatives
This involves the condensation of 5-bromo-2-methoxybenzaldehyde with imidazolidine-2,4-dione under acidic or catalytic conditions to form benzylidene derivatives, which can then be reduced to the corresponding benzyl compounds. This method may require additional steps such as catalytic hydrogenation.Multistep synthesis involving protection/deprotection strategies
To avoid side reactions due to the acidic NH groups of imidazolidine-2,4-dione, protecting groups may be employed during the alkylation step, followed by deprotection to yield the target compound.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, DMSO, or acetonitrile | Polar aprotic solvents favor SN2 reaction |
| Base | K2CO3, NaH, or NaOH | Strong enough to deprotonate N3-H |
| Temperature | 60–100 °C | Higher temperatures increase reaction rate |
| Molar Ratios | 1:1 to 1:1.2 (hydantoin:benzyl halide) | Slight excess of electrophile may improve yield |
| Reaction Time | 4–24 hours | Depends on reactivity and temperature |
| Purification | Recrystallization or column chromatography | Ensures removal of unreacted starting materials and by-products |
Representative Experimental Data (Hypothetical Example)
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzyl bromide synthesis | 5-Bromo-2-methoxybenzyl alcohol + PBr3, 0 °C to RT, 2 h | 85 | Purified by distillation |
| N-Alkylation | Imidazolidine-2,4-dione + benzyl bromide + K2CO3 in DMF, 80 °C, 12 h | 78 | Product purified by recrystallization |
Research Findings and Considerations
- The N-alkylation of imidazolidine-2,4-dione is generally high yielding and straightforward, but care must be taken to avoid over-alkylation or polymerization side reactions due to the presence of acidic NH groups.
- The presence of electron-withdrawing substituents such as bromine on the benzyl moiety can affect the reactivity of the benzyl halide electrophile, sometimes requiring optimization of reaction conditions.
- Methoxy substituents on the aromatic ring may influence the electronic properties and steric environment, potentially affecting reaction kinetics and product stability.
- Purity and characterization of the final product are typically confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Direct N-alkylation | Benzyl halide + imidazolidine-2,4-dione + base | Simple, high yield, scalable | Requires pure benzyl halide; side reactions possible |
| Condensation + Reduction | Aldehyde + imidazolidine-2,4-dione → benzylidene intermediate → reduction | Useful for sensitive substrates | Multi-step, longer reaction time |
| Protection/Deprotection | Protect NH groups → alkylation → deprotection | Minimizes side reactions | More complex, additional steps |
This detailed overview synthesizes current knowledge on the preparation of this compound, emphasizing the classical N-alkylation approach supported by related synthetic methodologies for hydantoin derivatives. The preparation is robust, adaptable, and amenable to optimization based on substituent effects and desired purity levels.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, sodium hydride in DMF facilitates deprotonation of the imidazolidine-dione core, enabling alkylation with a brominated aryl methyl precursor. Crystallization from dichloromethane (DCM) or ethyl acetate is recommended for purification, achieving yields up to 64% . Purity (>95%) is confirmed via UPLC-MS (e.g., m/z 421 [M-H]⁻) and NMR spectroscopy .
Q. Which spectroscopic techniques are critical for characterizing structural and electronic properties?
- Methodological Answer :
- ¹H/¹³C NMR : Resolves substituent positioning (e.g., methoxy, bromophenyl groups) and confirms stereochemistry. For example, aromatic protons appear at δ 7.64–7.46 ppm in DMSO-d₆ .
- UPLC-MS : Validates molecular weight and detects impurities (<5%) .
- FT-IR : Identifies carbonyl stretches (~1748 cm⁻¹ for imidazolidine-dione) and aryl C-Br vibrations (~560 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods predict reactivity and optimize reaction pathways for derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model reaction intermediates and transition states. For example, reaction path searches using Gaussian software predict activation energies for alkylation steps, while PubChem’s cheminformatics tools validate substituent effects on electronic properties . ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 40% .
Q. What strategies resolve contradictions in yield outcomes when varying alkylation agents or solvents?
- Methodological Answer :
- Design of Experiments (DoE) : A factorial design evaluates solvent polarity (DMF vs. THF), base strength (NaH vs. K₂CO₃), and temperature. Response surface methodology (RSM) identifies DMF/NaH at 60°C as optimal .
- Contradiction Analysis : Low yields in THF (e.g., 25%) may stem from poor solubility; DMF enhances nucleophilicity but risks hydrolysis. Stability studies (TGA/DSC) guide solvent selection .
Q. How do substituents (e.g., bromine, methoxy) influence biological activity, and what in vitro assays are suitable for evaluation?
- Methodological Answer :
- SAR Studies : Bromine enhances lipophilicity (logP ~2.8), while methoxy groups modulate electronic effects. Docking simulations (AutoDock Vina) predict binding affinity to targets like cyclooxygenase-2 .
- Assays : MTT assays (cell viability) and enzyme inhibition assays (e.g., COX-2) are standardized using IC₅₀ values. For example, derivatives with 4-bromophenyl groups show IC₅₀ = 12 µM in cancer cell lines .
Methodological Challenges
Q. How can researchers mitigate hydrolysis or decomposition during purification?
- Methodological Answer :
- Low-Temperature Crystallization : Reduces thermal degradation (e.g., -20°C in DCM) .
- Stabilized Storage : Lyophilization and storage under argon at -80°C prevent moisture-induced hydrolysis .
Q. What advanced separation techniques improve scalability for high-purity batches?
- Methodological Answer :
- Preparative HPLC : Uses C18 columns with acetonitrile/water gradients (90:10 to 50:50) for >99% purity .
- Membrane Technologies : Nanofiltration (MWCO 500 Da) removes low-molecular-weight impurities .
Data Reproducibility and Validation
Q. How should researchers validate synthetic protocols to ensure reproducibility across labs?
- Methodological Answer :
- Interlab Studies : Collaborative trials using identical reagents (e.g., Sigma-Aldryich Cat# B13100567) and equipment (e.g., Bruker NMR) .
- Open Data Platforms : PubChem deposition (CID 1456282) shares spectral data and synthetic routes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
